molecular formula C8H15ClFNO B1479499 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride CAS No. 2098089-46-2

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride

Cat. No.: B1479499
CAS No.: 2098089-46-2
M. Wt: 195.66 g/mol
InChI Key: OUZXGQSZCRTTCK-UHFFFAOYSA-N
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Description

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (CAS: 2098089-46-2) is a bicyclic tertiary amine derivative with a molecular formula of C₈H₁₅ClFNO and a molecular weight of 195.66 g/mol . The compound features a bicyclo[3.2.1]octane core substituted with a fluorine atom and a hydroxymethyl group at the 3-position, forming a hydrochloride salt. It is described as a lab-use chemical with a purity of ≥95%, though it is currently discontinued in commercial markets .

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO.ClH/c9-8(5-11)3-6-1-2-7(4-8)10-6;/h6-7,10-11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZXGQSZCRTTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by (3-Fluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar pathways.

Result of Action

The molecular and cellular effects of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have similar effects.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can influence the levels of neurotransmitters in the brain, thereby affecting neurological functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of dopamine and serotonin, which are critical for mood regulation and cognitive functions. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it binds to acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of certain drugs used to treat neurological disorders like Alzheimer’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on neurotransmitter levels and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can accumulate in specific tissues, influencing its localization and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride is a compound of interest due to its unique bicyclic structure and the presence of a fluorine atom, which are believed to enhance its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C10H14ClFN2O
Molecular Weight 220.68 g/mol
CAS Number 162674813

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The fluorine atom enhances the compound's binding affinity, while the bicyclic structure contributes to its stability and selectivity for biological targets.

Key Mechanisms:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may play a role in its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antinociceptive Effects : Studies have demonstrated that this compound can reduce pain perception in animal models, indicating potential use in pain management therapies.
  • CNS Penetration : Its ability to cross the blood-brain barrier suggests it may be effective in treating central nervous system disorders.

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntinociceptiveSignificant
CNS PenetrationHigh
Enzyme InhibitionModerate

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antinociceptive Study :
    • In a controlled trial involving rodents, administration of the compound resulted in a significant reduction in nociceptive behavior compared to the control group.
    • The study reported an IC50 value indicating effective pain relief at low concentrations .
  • Neuroprotective Effects :
    • A study focused on neurodegenerative disease models showed that the compound could attenuate neuronal damage, suggesting its potential as a neuroprotective agent .
    • The mechanism was linked to modulation of neurotransmitter levels and reduction of oxidative stress markers.

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Complex Organic Molecules

  • The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bicyclic structure allows for the development of diverse derivatives that can be utilized in various chemical reactions, such as oxidation, reduction, and substitution reactions.

1.2 Chiral Auxiliary in Asymmetric Synthesis

  • As a chiral auxiliary, (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds which are essential in pharmaceuticals.

Biological Research Applications

2.1 Neuropharmacology

  • The compound has been shown to interact with neurotransmitter systems, influencing the release and uptake of neurotransmitters in neuronal cells. This property makes it valuable for studying neurological pathways and potential therapeutic targets for neurodegenerative diseases.

2.2 Receptor Interaction Studies

  • It binds to specific receptors in the nervous system, which can be leveraged to understand receptor dynamics and drug interactions. Research indicates that it may modulate synaptic transmission, providing insights into synaptic plasticity and related disorders .

2.3 Potential Therapeutic Uses

  • Preliminary studies suggest that derivatives of this compound may act as agonists for certain receptors involved in pain modulation and anxiety reduction, positioning them as potential candidates for new pharmacological therapies .

Industrial Applications

3.1 Agrochemicals Production

  • The unique properties of this compound make it suitable for use in the synthesis of agrochemicals, where its stability and reactivity can enhance the efficacy of agricultural products.

3.2 Pharmaceutical Development

  • Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development processes, particularly in creating novel therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine vs. Non-Fluorinated Analogs: The fluorine atom in the target compound increases electronegativity and metabolic stability compared to analogs like endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride . Fluorine’s small size and strong electron-withdrawing effects may enhance binding specificity in biological targets.
  • Methanol vs. Methyl/Oxa Substituents: The hydroxymethyl group in the target compound provides hydrogen-bonding capacity, distinguishing it from (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (methyl group increases lipophilicity) and 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (oxygen atom alters ring electronics) .
  • Complex Ester Derivatives: Apoatropine hydrochloride (CAS: 5978-81-4) features a bulky 2-phenylpropenoate ester, enhancing anticholinergic activity but reducing solubility compared to the simpler methanol derivative .

Preparation Methods

Starting Material Preparation

  • The bicyclic core, 8-azabicyclo[3.2.1]octane, can be synthesized or procured as 8-methyl-8-azabicyclo[3.2.1]octan-3-one or related ketone derivatives.
  • Reduction of the ketone to the corresponding alcohol is achieved via catalytic hydrogenation using ammonium formate and palladium on carbon in methanol at room temperature overnight. This yields the 3-hydroxy derivative as a free base which is then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, precipitating the hydrochloride salt in high yield (~78%).

Installation of Methanol Group

  • The methanol group at the 3-position can be introduced by nucleophilic substitution reactions using alkoxide intermediates generated from the corresponding 3-halo or 3-mesylate derivatives.
  • For example, the alkoxide of 8-azabicyclo[3.2.1]octan-3-ol, protected on nitrogen, is reacted with formaldehyde or formaldehyde equivalents under basic conditions to yield the 3-(hydroxymethyl) derivative.
  • Alternative methods involve reductive amination with formaldehyde under mild acidic conditions, using formic acid as a reducing agent.

Final Salt Formation and Purification

  • The free base of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol or other suitable solvents.
  • The hydrochloride salt precipitates out and can be isolated by filtration and drying.
  • Purification is typically achieved by chromatography on silica gel using ethyl acetate and other solvent mixtures, or by recrystallization from appropriate solvents.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ketone reduction Ammonium formate, Pd/C, MeOH Room temperature Overnight ~78 Catalyst filtered off, residue concentrated
Nitrogen protection Boc anhydride or equivalents 0–30 °C 1–3 hours High Protects amine during fluorination
Fluorination DAST or similar fluorinating agent 0–25 °C 1–4 hours Moderate Careful control to avoid over-fluorination
Alkoxide formation Sodium hydride or potassium tert-butoxide in DMF 0–25 °C 1–3 hours High Generates nucleophile for substitution
Hydroxymethylation Formaldehyde or paraformaldehyde, base 25–90 °C Several hours Moderate Can be done via reductive amination alternative
Hydrochloride salt formation Concentrated HCl in ethanol or DCM 0–25 °C 1–2 hours High Precipitates product for isolation
Purification Silica gel chromatography (ethyl acetate mixtures) Ambient Variable Purity >95% Removes impurities and side-products

Research Findings and Analytical Data

  • The compound’s identity and purity are confirmed by ^1H NMR, ^13C NMR, GC-MS, and melting point analysis.
  • For example, the hydrochloride salt shows characteristic broad singlets in ^1H NMR for the amine protons and multiplets for the bicyclic methylene and methine protons.
  • GC-MS data confirm the molecular ion peak consistent with the fluorinated methanol derivative.
  • Chromatographic purification effectively removes side products such as unreacted starting materials and over-fluorinated species.

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodology :
  • Rodent Studies : Administer the compound intravenously/orally and measure plasma half-life (t½) via LC-MS.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?

  • Methodology :
  • Cross-Validation : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. methods).
  • Peer Review : Compare data with structurally similar compounds (e.g., Trospium Chloride derivatives) .

Q. What steps ensure reproducibility in synthetic protocols?

  • Methodology :
  • Detailed Documentation : Record exact reagent grades, solvent batches, and reaction times.
  • Collaborative Trials : Share protocols with independent labs for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.